An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate: Properties, Synthesis, Polymerization, and Biomedical Applications
An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate: Properties, Synthesis, Polymerization, and Biomedical Applications
Introduction: The Unique Role of Fluorinated Acrylates in Advanced Materials
In the landscape of specialty monomers, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate (TDFOA) stands out as a critical building block for high-performance fluorinated polymers. Its unique molecular architecture, characterized by a highly fluorinated tail and a reactive acrylate head, imparts a remarkable combination of properties to the resulting polymers. These include exceptional chemical inertness, thermal stability, low surface energy, and hydrophobicity.[1] This guide provides a comprehensive technical overview of TDFOA, from its fundamental properties and synthesis to its polymerization and application in cutting-edge biomedical technologies, particularly in the realm of medical device coatings and drug delivery systems. The CAS number for 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate is 17527-29-6 .[2]
Physicochemical Properties of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate
The distinct properties of TDFOA are a direct consequence of its molecular structure, which features a C6 perfluoroalkyl chain. The high electronegativity of the fluorine atoms creates a dense electron shield around the carbon backbone, leading to weak intermolecular forces and, consequently, low surface energy.
| Property | Value | Reference |
| CAS Number | 17527-29-6 | [2] |
| Molecular Formula | C11H7F13O2 | [2] |
| Molecular Weight | 418.15 g/mol | |
| Appearance | Colorless oil | [2] |
| Density | 1.554 g/mL at 25 °C | |
| Boiling Point | 76-80 °C at 8 mmHg | |
| Refractive Index | n20/D 1.338 | |
| Solubility | Sparingly soluble in chloroform, ethyl acetate, and methanol. | [2] |
Synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate: A Step-by-Step Protocol
The most common and efficient method for synthesizing TDFOA is through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to act as a scavenger for the hydrochloric acid byproduct.
Reaction Scheme:
A representative synthesis workflow for TDFOA.
Experimental Protocol:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,2H,2H-perfluorooctan-1-ol and a suitable anhydrous solvent, such as dichloromethane.
-
Addition of Base: Triethylamine (approximately 1.1 molar equivalents) is added to the flask. The mixture is then cooled to 0°C in an ice bath.
-
Addition of Acryloyl Chloride: Acryloyl chloride (approximately 1.05 molar equivalents) is dissolved in the anhydrous solvent and added dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
Workup and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate.
Polymerization of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate
The acrylate functionality of TDFOA allows for its polymerization through various radical polymerization techniques, leading to the formation of poly(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate) [p(TDFOA)]. The choice of polymerization method significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity, and architecture.
Free Radical Polymerization
This is a straightforward method for polymerizing TDFOA, typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol for Free Radical Polymerization:
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Reaction Setup: TDFOA, the radical initiator (e.g., AIBN), and a suitable solvent (e.g., trifluorotoluene) are placed in a reaction vessel.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
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Polymerization: The reaction vessel is then heated to a specific temperature (e.g., 60-80°C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then precipitated in a non-solvent, such as methanol, filtered, and dried under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4][5] This method employs a chain transfer agent (CTA) to mediate the polymerization process.
Schematic of RAFT polymerization of TDFOA.
Experimental Protocol for RAFT Polymerization:
-
Reaction Setup: TDFOA, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent are combined in a reaction vessel.
-
Degassing: The reaction mixture is thoroughly degassed.
-
Polymerization: The vessel is heated to the desired reaction temperature. The polymerization is monitored over time by taking aliquots and analyzing them for monomer conversion and polymer molecular weight.
-
Termination and Purification: The polymerization is quenched, and the resulting polymer is purified by precipitation.
Characterization of Poly(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Acrylate)
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of p(TDFOA).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the C=O of the acrylate group and the C-F bonds of the fluorinated chain.
-
Gel Permeation Chromatography (GPC): GPC is a crucial technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[6][7][8][9]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
Biomedical Applications: A Focus on Drug Development and Medical Devices
The unique surface properties of p(TDFOA) make it a highly attractive material for various biomedical applications, particularly for surface modification of medical devices to enhance their biocompatibility and performance.[1]
Surface Modification of Medical Devices
Polymers derived from TDFOA can be used to create low-surface-energy coatings on medical devices such as catheters, stents, and biomedical implants.[10][11] These fluorinated coatings offer several advantages:
-
Improved Biocompatibility: The inert nature of the fluoropolymer surface minimizes interactions with biological components like proteins and cells, reducing the foreign body response.[10][12]
-
Reduced Thrombogenicity: The low surface energy of the coating can decrease platelet adhesion and activation, thereby reducing the risk of thrombus formation on blood-contacting devices.[10] An in vivo study on a fluorine-acryl-styrene-urethane-silicone copolymer coating for intravascular stents demonstrated significantly decreased platelet deposition and neointimal hyperplasia compared to uncoated stents.[10]
-
Enhanced Lubricity: The low coefficient of friction of fluorinated surfaces can improve the ease of insertion and maneuverability of devices like catheters.[13]
-
Anti-fouling Properties: The hydrophobic and oleophobic nature of the coating can resist the adhesion of bacteria and other microorganisms, potentially reducing the incidence of device-related infections.
Drug Delivery Systems
While direct use of TDFOA in drug formulations is not widely reported, its polymeric derivatives play a significant role in drug-eluting medical devices. The fluoropolymer coating can act as a barrier to control the release of therapeutic agents.[14][15]
Conceptual diagram of a drug-eluting stent with a p(TDFOA) coating.
The rate of drug elution can be tailored by controlling the thickness and porosity of the fluoropolymer coating. This allows for sustained, localized delivery of drugs, which is particularly beneficial for applications such as preventing restenosis after stent implantation.
Safety and Biocompatibility Considerations
For any material intended for biomedical use, a thorough evaluation of its safety and biocompatibility is paramount. While fluoropolymers are generally considered to be biologically inert, several factors need to be considered:
-
Cytotoxicity: In vitro cytotoxicity studies are essential to ensure that the material does not have a toxic effect on cells.[16][17][18][19] While specific data for p(TDFOA) is limited, studies on other fluorinated polymers have generally shown good cell viability.
-
Hemocompatibility: For blood-contacting devices, hemocompatibility testing is crucial to assess the material's interaction with blood components and its potential to cause thrombosis or hemolysis.[20] Studies on fluorinated coatings have demonstrated favorable hemocompatibility.[12]
-
Leachables and Extractables: The potential for unreacted monomer, oligomers, or other low-molecular-weight species to leach from the polymer coating is a significant concern.[21] Proper purification of the polymer and robust curing of the coating are essential to minimize this risk.
-
In Vivo Biocompatibility: Ultimately, in vivo studies in relevant animal models are necessary to evaluate the long-term biocompatibility and performance of the material in a physiological environment.[10][22][23]
Conclusion: A Versatile Monomer for Advanced Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate is a highly versatile fluorinated monomer that provides a pathway to a wide range of high-performance polymers. Its unique combination of properties makes it an enabling material for advancements in various fields, with particularly significant contributions to the development of next-generation medical devices and drug delivery systems. As research continues, a deeper understanding of the structure-property relationships of p(TDFOA) and its copolymers will undoubtedly unlock even more innovative applications for this remarkable material.
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